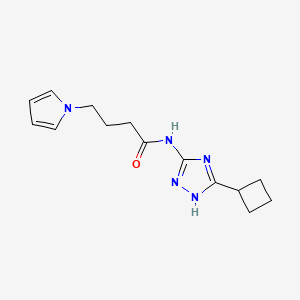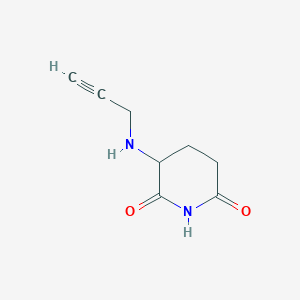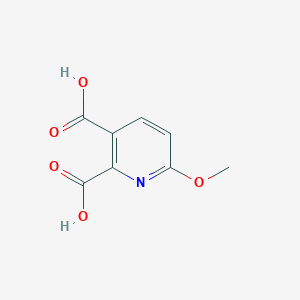
6-Methoxypyridine-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxypyridine-2,3-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C8H7NO5 It is a derivative of pyridine, characterized by the presence of methoxy and carboxylic acid functional groups at the 6th and 2nd, 3rd positions of the pyridine ring, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyridine-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of 6-methoxypyridine with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst. Another method includes the oxidation of 6-methoxypyridine-2,3-dimethanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 6-methoxypyridine, is subjected to controlled oxidation conditions to yield the desired dicarboxylic acid. The process parameters, such as temperature, pressure, and choice of oxidizing agent, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxypyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-2,3,6-tricarboxylic acid.
Reduction: Formation of 6-methoxypyridine-2,3-dimethanol.
Substitution: Formation of 6-substituted pyridine-2,3-dicarboxylic acid derivatives.
Applications De Recherche Scientifique
6-Methoxypyridine-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 6-Methoxypyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of carboxylic acid groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methylpyridine-2,3-dicarboxylic acid
- 2,3-Pyridinedicarboxylic acid
- 3,5-Pyridinedicarboxylic acid
- 2,6-Pyridinedicarboxylic acid
Uniqueness
6-Methoxypyridine-2,3-dicarboxylic acid is unique due to the presence of the methoxy group at the 6th position, which imparts distinct chemical and physical properties. This functional group enhances its solubility and reactivity compared to other pyridine dicarboxylic acids. Additionally, the methoxy group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H7NO5 |
|---|---|
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
6-methoxypyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO5/c1-14-5-3-2-4(7(10)11)6(9-5)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
Clé InChI |
SFOWBJMUOXCSJZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13354605.png)
![2-({2-[(3-Chloro-4-isopropoxy-5-methoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B13354607.png)
![(2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide](/img/structure/B13354610.png)
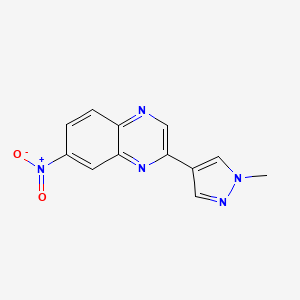
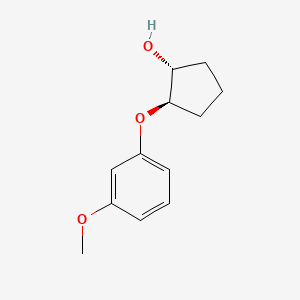
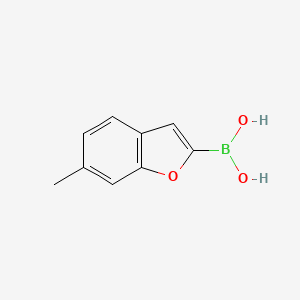
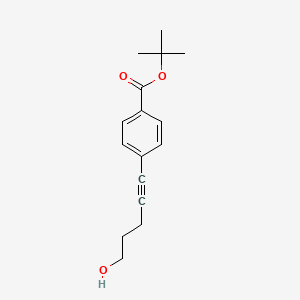
![6'-Amino-5-chloro-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13354643.png)
![N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13354646.png)
![4-hydroxy-5-methoxy-N-[1-(3-methylbutyl)-1H-indol-5-yl]pyridine-2-carboxamide](/img/structure/B13354654.png)
![6-(2,4-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354656.png)
